N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the condensation of acylisatin with aniline derivatives under microwave assistance, a method that promises efficiency and selectivity. For instance, the solid-state synthesis of related acetamide derivatives has been achieved, demonstrating the feasibility of preparing complex acetamides efficiently (Ghazzali et al., 2012). This approach could potentially be adapted for the synthesis of N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide, given the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been elucidated through techniques such as X-ray crystallography, revealing insights into their crystalline forms and molecular configurations. For example, a monoclinic polymorph of a related prodrug of acetaminophen has been reported, showcasing the potential for diverse molecular arrangements and intermolecular interactions within the acetamide class of compounds (Caira et al., 1999).
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, reflecting their reactive acyl and amine groups. For instance, the addition of certain phenyl cations to norbornene has been demonstrated, leading to products that include acetamides, which suggests the potential for N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide to undergo similar reactions (Mella et al., 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application and handling. Research on similar compounds has provided data on these properties, informing the conditions for synthesis, storage, and use in further chemical reactions (Nikonov et al., 2016).
Chemical Properties Analysis
The chemical properties of acetamides, including reactivity, stability, and interaction with other molecules, are defined by their functional groups. Studies on related compounds have explored these aspects through reactions with various reagents, providing a basis for understanding the behavior of N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide in chemical contexts (Ghazzali et al., 2012).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-3-5-14(6-4-12)11-17(21)19-16-9-7-15(8-10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWCCNQJINENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide |
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